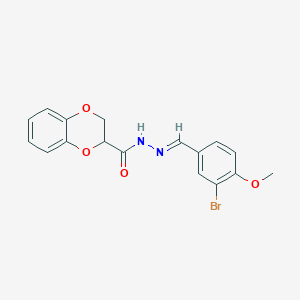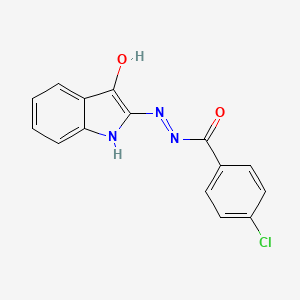
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide, also known as CODBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and are known for their diverse biological activities. CODBH has been extensively studied for its potential use as a therapeutic agent due to its promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and metabolism. For example, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and antidiabetic activities, it has also been found to exhibit antioxidant and anti-inflammatory properties. These effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its ease of synthesis, which makes it readily available for research purposes. In addition, its diverse biological activities make it a promising candidate for the development of new therapeutic agents. However, one limitation of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide. One area of interest is the development of novel derivatives of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide and its potential use in the treatment of various diseases. Finally, research on the toxicity and safety of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide is needed to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide involves the condensation reaction between 4-chlorobenzohydrazide and isatin. This reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer and diabetes. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, 4-chloro-N'-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide has been found to inhibit the activity of key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)15(21)19-18-14-13(20)11-3-1-2-4-12(11)17-14/h1-8,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMBMPACNADFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)

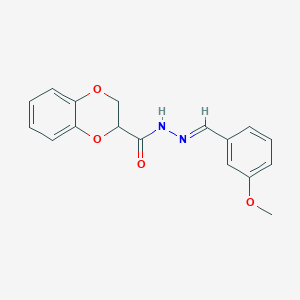
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
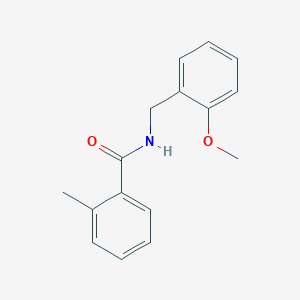
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
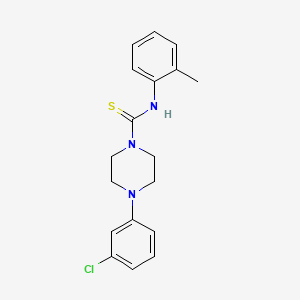
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
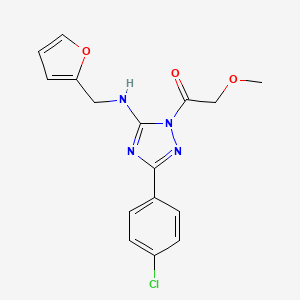
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
